磷酸三丁酯-D27

描述

科学研究应用

Tri-N-butyl-D27 phosphate has a wide range of applications in scientific research, including:

作用机制

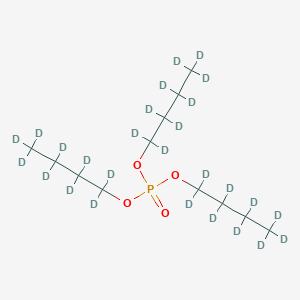

Tributyl phosphate-D27, also known as Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate, is a deuterium-labeled version of Tributyl phosphate . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Target of Action

It’s known that the non-deuterated form, tributyl phosphate, interacts with various biochemical reactions in photosynthetic organisms .

Biochemical Pathways

Tributyl phosphate has been reported to disrupt the photosynthesis pathway in photosynthetic bacteria . It also damages lipid synthesis in spinach by combining excess electrons from photosynthesis with molecular oxygen . It’s reasonable to assume that Tributyl phosphate-D27 might have similar effects on these biochemical pathways.

Pharmacokinetics

The use of deuterium in drug molecules is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

In the marine alga Phaeodactylum tricornutum, administration of Tributyl phosphate severely inhibited algal cell growth by reducing photosynthetic efficiency and inducing oxidative stress . It also affected both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation . These results demonstrated that Tributyl phosphate triggered the synthesis of reactive oxygen species (ROS), disrupting the subcellular membrane structure of this aquatic organism .

Action Environment

Tributyl phosphate may enter the environment during its production and use . The general public may be exposed to very low levels of Tributyl phosphate as a contaminant in air or water . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of Tributyl phosphate-D27.

准备方法

Tri-N-butyl-D27 phosphate is typically synthesized through a chemical process involving the esterification of n-butanol with phosphoric acid, followed by a deuteration reaction to replace hydrogen atoms with deuterium . The reaction conditions for this synthesis include controlled temperatures and the use of catalysts to facilitate the esterification process . Industrial production methods often involve large-scale chemical reactors and continuous monitoring to ensure the purity and yield of the final product .

化学反应分析

Tri-N-butyl-D27 phosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various butyl phosphate esters .

相似化合物的比较

Tri-N-butyl-D27 phosphate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:

Tri-N-butyl phosphate: The non-deuterated version of the compound, commonly used as a solvent and plasticizer.

Triphenyl phosphate: Another organophosphate compound used as a flame retardant and plasticizer.

Triethyl phosphate: A similar compound with ethyl groups instead of butyl groups, used as a plasticizer and flame retardant.

The presence of deuterium in Tri-N-butyl-D27 phosphate enhances its stability and allows for its use in specialized applications such as isotopic labeling and tracing studies .

生物活性

Tri-N-butyl-D27 phosphate (TNBP-D27) is a stable isotope-labeled variant of tributyl phosphate (TBP), which is widely used in various industrial applications, including as a solvent and extractant. Understanding its biological activity is crucial due to its potential environmental and health impacts. This article synthesizes findings from diverse studies, presenting a comprehensive overview of TNBP-D27's biological activity, including its toxicity profiles, metabolic pathways, and environmental implications.

TNBP-D27 is characterized by the following chemical properties:

- Chemical Formula : C12H27O4P

- Molecular Weight : 274.33 g/mol

- CAS Number : 126-73-8

General Toxicity

Studies indicate that TBP, and by extension TNBP-D27, exhibits a range of toxic effects in various biological systems. Key findings from toxicological assessments include:

- Cholinesterase Inhibition : TBP has been shown to inhibit cholinesterase activity, which can lead to neurotoxic effects. Inhalation studies in rats and rabbits revealed reversible cholinesterase depression at high exposure levels .

- Organ-Specific Effects : Long-term dietary studies in rodents indicated that TBP could induce cytotoxic effects in the urinary bladder, leading to hyperplasia and potential neoplastic changes . The NOAEL (No Observed Adverse Effect Level) for these effects was determined to be 200 ppm in rats over two years.

Reproductive and Developmental Toxicity

Research has demonstrated that TNBP-D27 does not exhibit teratogenic effects when administered during gestation; however, maternal toxicity was observed at high doses, leading to fetal growth restrictions . Two-generation studies have shown no significant reproductive toxicity.

Metabolism and Excretion

The metabolism of TNBP-D27 involves stepwise debutylation, resulting in various metabolites such as dibutyl hydrogen phosphate. Studies using radiolabeled TBP indicated that approximately 82% of the administered dose is excreted within five days, primarily through urine .

Metabolic Pathway Overview

- Absorption : Poor dermal absorption; rapid elimination when administered intravenously.

- Excretion : Major route via kidneys; minimal bioaccumulation observed in bladder or kidney tissues .

Environmental Impact

TNBP-D27's environmental behavior has been studied extensively due to its presence in wastewater and potential for bioaccumulation. Key findings include:

- Bioaccumulation Potential : Studies indicate low bioaccumulation potential in aquatic organisms, with a predicted no-effect concentration (PNEC) of 0.037 mg/L for aquatic environments .

- Detection in Atmospheric Particulate Matter : Research conducted in Brazil identified TNBP-D27 in PM10 samples, highlighting its prevalence in urban environments .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of TBP across several species, including rats and hens. The results indicated either negligible or transient neurotoxic signs at exposure levels significantly above typical environmental concentrations .

Case Study 2: Wastewater Treatment Impact

In an investigation of organophosphate esters in landfill soil, TNBP-D27 was detected alongside other pollutants. The study emphasized the need for improved wastewater treatment technologies to mitigate the impact of such contaminants on soil and water ecosystems .

Data Tables

The following table summarizes key toxicological data related to TNBP-D27:

属性

IUPAC Name |

tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCOOQWBFONSKY-DGRGSPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016869 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61196-26-7 | |

| Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61196-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。